molecular formula C8H11ClO B13832253 Cyclohexanone, 2-chloro-5-ethenyl-

Cyclohexanone, 2-chloro-5-ethenyl-

Cat. No.: B13832253
M. Wt: 158.62 g/mol
InChI Key: WGIIWSMUUUNAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-chloro-5-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a chlorine atom at the 2-position and an ethenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-chloro-5-ethenyl- typically involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexanone. This intermediate can then undergo a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group at the 5-position.

Industrial Production Methods

Industrial production of Cyclohexanone, 2-chloro-5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-chloro-5-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-chloro-5-ethenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-chloro-5-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without the chlorine and ethenyl substitutions.

    2-Chlorocyclohexanone: A derivative with only the chlorine substitution.

    5-Ethenylcyclohexanone: A derivative with only the ethenyl substitution.

Uniqueness

Cyclohexanone, 2-chloro-5-ethenyl- is unique due to the presence of both chlorine and ethenyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-5-ethenylcyclohexan-1-one

InChI

InChI=1S/C8H11ClO/c1-2-6-3-4-7(9)8(10)5-6/h2,6-7H,1,3-5H2

InChI Key

WGIIWSMUUUNAID-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(C(=O)C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.